methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound that belongs to the class of beta-carbolines, which are of significant interest due to their diverse range of biological activities and presence in various natural products. The compound's structure includes a pyridine ring fused to a tetrahydro-beta-carboline moiety, with a methyl carboxylate group at the third position.
Synthesis Analysis
The synthesis of related beta-carboline derivatives often involves multi-step reactions that can include cyclization, cycloaddition, and functional group transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are scaffolds for highly functionalized 3-(pyridin-3-yl)isoxazoles, is achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . Similarly, methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates are prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent followed by treatment with hydrazine .
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by a conjugated system that can adopt various conformations. Semiempirical calculations have shown that certain derivatives prefer a boat conformation in the dihydropyridine system and a planar arrangement in the pyrazole ring . The molecular structure is crucial as it influences the photophysical properties and the acid-base equilibria of these compounds .
Chemical Reactions Analysis
Beta-carbolines can undergo various chemical reactions depending on their functional groups and substitution patterns. For example, the acid-base equilibria of methyl beta-carboline-3-carboxylate in aqueous solution have been studied, revealing that the compound exhibits unusual acidity due to the higher acidity of the pyridinic nitrogen, the extension of the conjugation, and the steric hindrance from the methyl ester group . Additionally, N-methyltetrahydro-beta-carboline analogs can be oxidized to neurotoxic beta-carbolinium cations by heme peroxidases, which is a significant reaction in the context of neurotoxicological processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-carboline derivatives are influenced by their molecular structure and the nature of their substituents. The photophysical properties, such as absorption spectra, can vary depending on the type of acid added to the solution, indicating complex formation between the compound and the acid . The acid dissociation constants (pKa values) of these compounds are also important parameters that have been determined spectrophotometrically . Moreover, the presence of 1-methyl-1,2,3,4-tetrahydro-beta-carboline in alcoholic beverages has been quantified using gas chromatography-mass spectrometry, demonstrating the compound's stability and detectability in complex matrices .
Scientific Research Applications
Antimalarial Applications
Methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has shown potential in the field of antimalarial drug development. In a study, its derivative demonstrated significant in vitro and in vivo antiplasmodial activity against the rodent malaria parasite Plasmodium berghei. It was safe for oral administration and exhibited promising results in parasite clearance and host survival enhancement, suggesting its potential as an antimalarial agent (Gorki et al., 2018).
Food Science and Nutrition
In the domain of food science, derivatives of this compound have been identified in various foodstuffs, human urine, and human milk. Their presence raises questions about their formation and impact on human health. This discovery opens up new avenues for understanding the role of such compounds in nutrition and potentially, human metabolism (Adachi et al., 1991).
Chemopreventive and Anticancer Potential
Research indicates that tetrahydro-β-carboline derivatives, a category to which this compound belongs, have significant potential in cancer chemoprevention and therapy. One study synthesized numerous derivatives and evaluated them for anticancer and chemopreventive activities. The findings suggest that these compounds could be promising leads for new chemopreventive and chemotherapy agents, highlighting their potential in oncology (Zhang et al., 2018).
Synthesis and Structural Studies
The compound's derivatives have been studied extensively in synthetic chemistry for their potential in creating novel molecules with various applications. Studies focusing on synthesis, crystal structure, and computational analysis provide insights into their potential uses in medicinal chemistry and drug design (Shen et al., 2012).
Nutritional and Antioxidant Properties
Tetrahydro-beta-carboline alkaloids, similar to this compound, are found in fruits and fruit juices. They act as antioxidants and free radical scavengers, suggesting a potential role in human health and nutrition. This finding underscores the importance of these compounds in our diet and their possible health benefits (Herraiz & Galisteo, 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound . . This interaction could lead to changes in the conformation of the target proteins, affecting their function .
Biochemical Pathways
Based on the structural similarity to other compounds, it might be involved in various biochemical pathways, potentially influencing cellular processes such as signal transduction, enzyme activity regulation, and gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
Based on the structural similarity to other compounds, it might influence cellular processes such as signal transduction, enzyme activity regulation, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-18(22)15-9-13-12-6-2-3-7-14(12)20-17(13)16(21-15)11-5-4-8-19-10-11/h2-8,10,15-16,20-21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMJKYKNVFYOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CN=CC=C3)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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